molecular formula C17H16ClNO2 B15006886 6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline

6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline

Cat. No.: B15006886
M. Wt: 301.8 g/mol
InChI Key: VJKFUDOPNYBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorophenyl group and a dioxino ring fused to an isoquinoline core

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline

InChI

InChI=1S/C17H16ClNO2/c18-13-3-1-11(2-4-13)17-14-10-16-15(20-7-8-21-16)9-12(14)5-6-19-17/h1-4,9-10,17,19H,5-8H2

InChI Key

VJKFUDOPNYBESG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCCO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivatives . Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to produce quinoline derivatives . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline can be compared to other isoquinoline derivatives, such as:

The uniqueness of 6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

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